N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a morpholinosulfonyl group, a benzo[d]thiazol-2-yl moiety, and a 2-oxo-2H-chromene-3-carboxamide group, contributes to its distinctive chemical properties and biological activities.
Preparation Methods
The synthesis of N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the morpholinosulfonyl group: This step involves the sulfonylation of the benzo[d]thiazole derivative using morpholine and a sulfonyl chloride reagent.
Coupling with the chromene moiety: The final step involves the coupling of the sulfonylated benzo[d]thiazole with a chromene derivative, typically through an amide bond formation using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts like piperidine or glacial acetic acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound shows promise as an anti-inflammatory and anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and reduce inflammation.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effects. Molecular docking studies have shown that the compound can form stable complexes with target proteins, further elucidating its mechanism of action .
Comparison with Similar Compounds
N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide: Lacks the morpholinosulfonyl group, resulting in different biological activities and chemical properties.
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide: Contains a methylsulfonyl group instead of a morpholinosulfonyl group, leading to variations in its reactivity and biological effects.
N-(6-(piperidinosulfonyl)benzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide: Features a piperidinosulfonyl group, which alters its interaction with molecular targets and its overall pharmacological profile
These comparisons highlight the uniqueness of this compound in terms of its structure and biological activities.
Properties
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O6S2/c25-19(15-11-13-3-1-2-4-17(13)30-20(15)26)23-21-22-16-6-5-14(12-18(16)31-21)32(27,28)24-7-9-29-10-8-24/h1-6,11-12H,7-10H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWQHBUCLZBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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